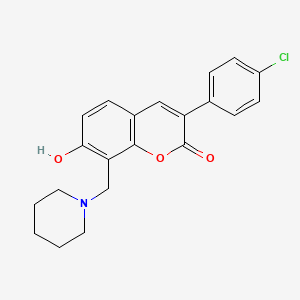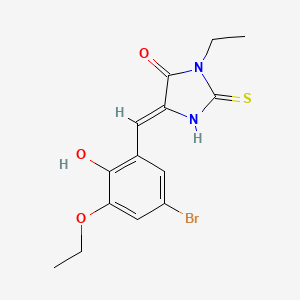![molecular formula C24H26N2O2 B5914993 N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptide (CPP) and has been shown to have a number of beneficial effects on oral health.
Mechanism of Action
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide works by binding to calcium and phosphate ions in the saliva, forming complexes that are able to penetrate the tooth enamel. Once inside the enamel, N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide helps to remineralize the tooth by providing a source of calcium and phosphate ions that can be used to rebuild the damaged enamel.
Biochemical and Physiological Effects
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to remineralize the tooth enamel. Additionally, N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been shown to inhibit the growth of cariogenic bacteria, which can help to prevent dental caries.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide is its ability to remineralize tooth enamel, which can help to prevent dental caries and reduce dental sensitivity. However, there are also some limitations to using N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in lab experiments. For example, the peptide is relatively expensive to synthesize, which can make large-scale studies difficult to conduct.
Future Directions
There are a number of potential future directions for research on N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide. One area of interest is the development of new formulations of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide that are more effective at remineralizing tooth enamel and preventing dental caries. Additionally, there is interest in studying the potential applications of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in other areas of medicine, such as bone regeneration and wound healing. Finally, there is interest in studying the safety and efficacy of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in clinical trials to determine its potential as a therapeutic agent for the treatment of dental caries and other oral health conditions.
Synthesis Methods
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a number of beneficial effects on oral health, including the ability to remineralize tooth enamel, reduce dental sensitivity, and inhibit the growth of cariogenic bacteria.
properties
IUPAC Name |
(E)-3-phenyl-N-[[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(13-11-20-7-3-1-4-8-20)25-19-22-15-17-26(18-16-22)24(28)14-12-21-9-5-2-6-10-21/h1-14,22H,15-19H2,(H,25,27)/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLIQXOVKVCLJG-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-({1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}methyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)

![N-(3-acetylphenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5914927.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B5914929.png)
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5914935.png)

![3-methyl-2-thiophenecarbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5914943.png)
![N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5914951.png)
![4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5914958.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914980.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)